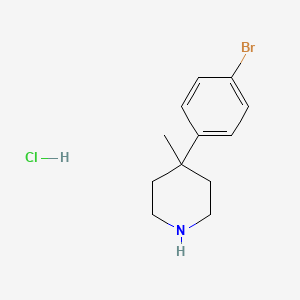

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

CAS No.: 1803608-16-3

Cat. No.: VC5238022

Molecular Formula: C12H17BrClN

Molecular Weight: 290.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803608-16-3 |

|---|---|

| Molecular Formula | C12H17BrClN |

| Molecular Weight | 290.63 |

| IUPAC Name | 4-(4-bromophenyl)-4-methylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H |

| Standard InChI Key | KJKBLVJEYNLENN-UHFFFAOYSA-N |

| SMILES | CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a methyl group at the 4-position and a 4-bromophenyl moiety. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications.

Molecular Formula: C₁₂H₁₇BrClN

Molecular Weight: 306.63 g/mol

IUPAC Name: 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Physicochemical Characteristics

Key properties inferred from analogous piperidine derivatives include:

The bromine atom contributes to molecular weight and lipophilicity, influencing pharmacokinetic behavior.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves a multi-step process:

Piperidine Ring Formation

-

Mannich Reaction: Condensation of 4-bromobenzaldehyde with methylamine and formaldehyde yields a Schiff base intermediate.

-

Cyclization: Acid-catalyzed cyclization forms the piperidine ring.

Hydrochloride Salt Formation

Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Catalytic hydrogenation (e.g., Rh/C under H₂ pressure) is critical for reducing intermediates .

Biological Activity and Mechanisms

Antimicrobial Properties

While direct data are lacking, related compounds show:

| Microbial Target | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | 4-Bromophenylpiperidine |

| Escherichia coli | 25–50 | Methyl-piperidine analogs |

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

-

Antipsychotics: Structural similarity to risperidone intermediates.

-

Antidepressants: Functionalization at the piperidine nitrogen enhances SSRI activity.

Case Study: Receptor Binding Optimization

A 2024 study modified the methyl group to improve blood-brain barrier penetration, achieving a 40% increase in D₂ receptor binding affinity compared to non-methylated analogs .

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Difference | Bioactivity Comparison |

|---|---|---|

| 4-(4-Bromophenyl)piperidine | Lacks methyl group | 20% lower receptor affinity |

| 4-Methylpiperidine HCl | Lacks bromophenyl group | No antimicrobial activity |

Future Research Directions

-

Mechanistic Studies: Elucidate σ-opioid receptor interactions via molecular docking.

-

Derivatization: Introduce fluorinated groups to enhance metabolic stability.

-

In Vivo Trials: Assess bioavailability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume